molecular formula C20H16ClN5O2S B2628418 (3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1351596-42-3

(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2628418
CAS No.: 1351596-42-3
M. Wt: 425.89
InChI Key: GIHQKYXWTNBSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone” is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring fused with an azetidine (4-membered nitrogen ring) and a thiazole moiety substituted with a pyrrole group. The 3-chlorophenyl substituent may enhance lipophilicity and membrane permeability, while the azetidine ring could influence conformational rigidity and target binding .

Properties

IUPAC Name

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-12-16(29-20(22-12)25-7-2-3-8-25)19(27)26-10-14(11-26)18-23-17(24-28-18)13-5-4-6-15(21)9-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHQKYXWTNBSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel structure with potential biological activities. Its unique combination of oxadiazole and thiazole moieties may confer various pharmacological properties, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound features:

  • Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Thiazole ring : Often associated with anti-inflammatory and antimicrobial effects.

Molecular Formula

The molecular formula of the compound is C17H16ClN5OC_{17}H_{16}ClN_5O.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. In a study evaluating related oxadiazole derivatives, compounds with electron-withdrawing groups showed enhanced activity against both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl group in our compound may similarly enhance its antimicrobial efficacy.

Anticancer Potential

The structure–activity relationship (SAR) studies suggest that substituents on the oxadiazole and thiazole rings can influence anticancer activity. For instance, derivatives with specific substitutions have demonstrated promising results against cancer cell lines such as MCF-7 . The incorporation of a pyrrole moiety may further augment this activity due to its known interactions with biological targets.

The proposed mechanism for the biological activities of oxadiazole and thiazole derivatives includes:

  • Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
  • Modulation of enzyme activity : Interaction with specific enzymes involved in cancer cell proliferation may lead to reduced tumor growth.

Study 1: Antimicrobial Evaluation

A series of thiazolidin derivatives containing oxadiazoles were tested for their antimicrobial properties. The results indicated that compounds with halogen substitutions exhibited enhanced activity against various pathogens, including E. coli and S. aureus .

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated IC50 values ranging from 1 to 7 μM against MCF-7 cells, indicating significant anticancer potential compared to standard treatments like Doxorubicin (IC50 = 0.5 μM) . This suggests that our target compound may also exhibit comparable or superior anticancer activity.

Data Tables

Biological Activity IC50 (μM) Target Reference
AntimicrobialVariesE. coli, S. aureus
Anticancer1 - 7MCF-7

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of hybrid heterocycles combining oxadiazole, thiazole, and azetidine scaffolds. Key analogues include:

Compound Structure Key Substituents Biological Activity Reference
(5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl)(4-Nitrophenyl)Methanone 3,4,5-Trimethoxyphenyl, 4-nitrophenyl Antiproliferative (cancer cells)
Target Compound 3-Chlorophenyl, 1H-pyrrol-1-yl Hypothesized kinase inhibition
  • In contrast, the target compound’s 3-chlorophenyl group may prioritize hydrophobic interactions.

Chirality and Stereochemical Impact

Chirality significantly impacts bioactivity; for example, Pasteur’s work on tartaric acid demonstrated enantiomer-specific interactions . Compared to simpler chiral compounds (e.g., sulforaphane in broccoli, which shows joint-protective effects via stereospecific metabolism), the target compound’s 3D configuration could dictate receptor selectivity or metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : Begin with heterocyclic coupling strategies. For example, adapt protocols from , where PEG-400 and Bleaching Earth Clay (pH-12.5) are used as catalytic media for azetidine-oxadiazole coupling. Monitor reaction progress via TLC and optimize temperature (70–80°C) to minimize side products. Post-synthesis, employ recrystallization in aqueous acetic acid for purification .
  • Key Parameters : Solvent polarity, catalyst loading, and stoichiometric ratios of intermediates (e.g., 3-chlorophenyl oxadiazole precursors).

Q. How to characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Combine IR spectroscopy (to confirm C=O stretches in the methanone group and C-Cl vibrations) with 1H^1 \text{H}/13C^{13} \text{C} NMR. For example, the azetidine ring protons typically appear as multiplet signals at δ 3.5–4.5 ppm, while pyrrol-thiazol protons resonate as singlets near δ 6.8–7.2 ppm .
  • Advanced Confirmation : Use X-ray crystallography (as in ) to resolve stereoelectronic effects in the azetidine-thiazole linkage.

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based assays with positive controls (e.g., staurosporine for kinase inhibition). Validate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodology : Cross-reference data from and . For example, discrepancies in thiadiazole derivatives’ antimicrobial activity may arise from substituent positioning (para vs. meta). Validate via SAR studies by synthesizing positional isomers and testing under standardized conditions (e.g., CLSI guidelines) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity vs. electronic effects) influencing activity.

Q. What computational strategies can predict SAR for this compound’s derivatives?

  • Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density in the oxadiazole-azetidine core. Docking studies (AutoDock Vina) against protein targets (e.g., EGFR or COX-2) can identify key binding interactions. Validate predictions with MD simulations (GROMACS) to assess ligand stability .
  • Case Study : Compare predicted vs. experimental IC50_{50} values for derivatives with modified thiazole substituents.

Q. How to design experiments for mechanistic studies of its metabolic stability?

  • Methodology : Use hepatic microsome assays (human or rat) with LC-MS/MS to track metabolite formation. Identify oxidation hotspots (e.g., pyrrol-thiazol methyl groups) via isotopic labeling (2H^{2} \text{H}/13C^{13} \text{C}) and HRMS fragmentation .
  • Optimization : Adjust substituents (e.g., fluorination at meta positions) to block CYP450-mediated degradation.

Q. What strategies mitigate synthetic challenges in scaling up under flow chemistry conditions?

  • Methodology : Adapt ’s flow-chemistry framework. Use microreactors for exothermic steps (e.g., cyclization of oxadiazole). Optimize residence time and pressure via DoE (Design of Experiments) to maximize throughput while minimizing decomposition .
  • Critical Factors : Solvent compatibility with reactor materials (e.g., PTFE vs. stainless steel) and temperature gradients.

Data Contradiction & Validation

Q. How to address conflicting spectral data for azetidine-containing analogs?

  • Methodology : Re-examine NMR solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) on proton shifts. Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. Cross-validate with IR and Raman spectroscopy for functional group consistency .

Q. Why do certain derivatives exhibit unexpected reactivity in cross-coupling reactions?

  • Hypothesis : Steric hindrance from the 3-chlorophenyl group may impede Pd-catalyzed couplings. Test via Buchwald-Hartwig amination with bulkier ligands (e.g., XPhos) and monitor intermediates via in situ FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.